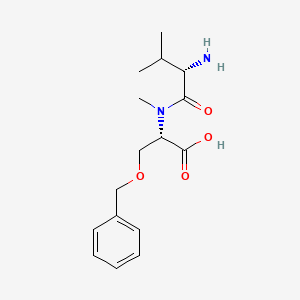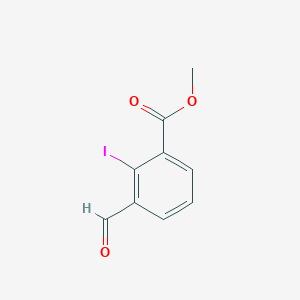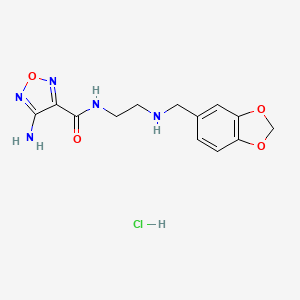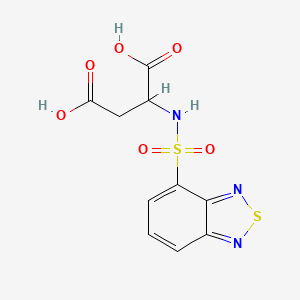![molecular formula C26H30ClN5O2 B15172938 N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)
N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group, a carboline core, and a chloro substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboline Core Formation: The carboline core is synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Amidation: The final step involves the coupling of the benzylpiperidine derivative with the carboline core through an amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or under neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific structural features, such as the combination of a benzylpiperidine moiety with a carboline core and a chloro substituent. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C26H30ClN5O2 |
|---|---|
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C26H30ClN5O2/c27-19-6-7-23-22(14-19)21-10-13-32(17-24(21)30-23)26(34)28-15-25(33)29-20-8-11-31(12-9-20)16-18-4-2-1-3-5-18/h1-7,14,20,30H,8-13,15-17H2,(H,28,34)(H,29,33) |
Clé InChI |
KWYAHADCQUQOMY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)

![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)


![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)

